tert-Decanethiol

Description

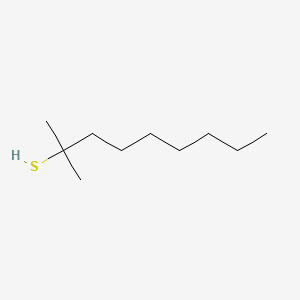

Structure

3D Structure

Properties

IUPAC Name |

decane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXVGVNLYGSIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3(CH2)9SH, C10H21SH, C10H22S | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059727 | |

| Record name | 1-Decanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-decanethiol is a colorless liquid with a strong odor., Colorless liquid with a strong odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong odor. | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

465 °F at 760 mmHg (NIOSH, 2023), 241 °C, 465 °F | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

209 °F (NIOSH, 2023), 98 °C, 209 °F | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.84 | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 6.0 | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.03 [mmHg], Vapor pressure, Pa at 20 °C: | |

| Record name | 1-Decanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

143-10-2, 30174-58-4 | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Decanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030174584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DECANETHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decyl mercaptan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2H8YRB236 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-15 °F (NIOSH, 2023), -26 °C, -15 °F | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of tert-Decanethiol

Introduction

Tert-decanethiol (t-decanethiol), a tertiary mercaptan, is a vital specialty chemical characterized by the molecular formula C10H22S.[1][2] Unlike its linear isomers, the bulky tertiary structure significantly influences its reactivity and physical properties. This steric hindrance makes it a highly effective chain transfer agent (CTA) in free radical polymerization processes, where it is used to control polymer molecular weight and distribution.[][4] Its primary applications are found in the manufacturing of synthetic rubbers, plastics, and adhesives, where precise control over polymer architecture is critical.[5] This guide provides a comprehensive overview of the industrial synthesis and purification of this compound, grounded in established chemical principles and process engineering.

I. Core Synthesis Methodology: Acid-Catalyzed Thiolation of Branched Alkenes

The predominant industrial synthesis of this compound involves the direct addition of hydrogen sulfide (H₂S) to a branched C10 alkene stream, typically derived from the oligomerization of propylene (tripropylene) or isobutylene.[5] This electrophilic addition reaction is catalyzed by a strong acid and follows Markovnikov's rule, ensuring the thiol group adds to the most substituted carbon, yielding the desired tertiary thiol structure.[6][7]

A. Reaction Mechanism and Causality

The reaction proceeds via a carbocation intermediate, a mechanism analogous to the acid-catalyzed hydration of alkenes.[8][9]

-

Protonation & Carbocation Formation: The reaction is initiated by the protonation of the alkene's double bond by the acid catalyst (e.g., H₃O⁺ generated from H₂SO₄). The proton adds to the less substituted carbon of the double bond, resulting in the formation of a more stable tertiary carbocation at the adjacent, more substituted carbon.[7][10] This step is the rate-determining step of the reaction.

-

Nucleophilic Attack by H₂S: The highly nucleophilic sulfur atom of a hydrogen sulfide molecule attacks the electrophilic tertiary carbocation.

-

Deprotonation: A final deprotonation step, typically involving a water molecule or another H₂S molecule acting as a base, removes a proton from the newly added sulfhydryl group. This regenerates the acid catalyst and yields the neutral this compound product.[8]

The choice of an acid catalyst is critical; strong acids like boron trifluoride or solid acid catalysts such as dry cation exchange resins (e.g., sulfonated polystyrene resins) are often employed to efficiently generate the carbocation intermediate under controlled conditions.[11] Operating at temperatures below 45°C, preferably between 0°C and 35°C, helps to minimize the formation of undesirable byproducts from decomposition or isomerization of the carbocation.[11]

B. Industrial Synthesis Workflow

The following diagram illustrates a typical industrial workflow for the synthesis of this compound.

Caption: Industrial synthesis workflow for this compound.

C. Detailed Experimental Protocol (Conceptual)

-

Catalyst Bed Preparation: A tubular fixed-bed reactor is packed with a dry, acidic cation exchange resin (e.g., Amberlyst 15).[11]

-

Reactant Feed: A liquid stream of the C10 alkene feedstock and a gaseous stream of hydrogen sulfide are continuously introduced into the reactor. A molar excess of H₂S is typically used to maximize the conversion of the alkene. The reaction is maintained at a pressure of 5-16 bars to ensure H₂S remains dissolved in the liquid phase.[11]

-

Reaction Conditions: The reactor temperature is maintained between 0-35°C using a cooling jacket to manage the exothermic nature of the reaction and prevent side reactions.[11]

-

Effluent Processing: The liquid effluent from the reactor, containing crude this compound, unreacted alkene, and dissolved H₂S, is passed to a degassing unit where the pressure is reduced, allowing the unreacted H₂S to be removed and recycled.

-

Product Collection: The resulting liquid is the crude this compound, which then proceeds to the purification stage.

II. Purification Strategies

Purification is a critical step to remove unreacted starting materials, catalyst residues, and byproducts such as sulfides and disulfides. A multi-step purification process is typically required to achieve the high purity (>98%) needed for polymerization applications.

A. Caustic Washing (Extractive Sweetening)

The first step in purification is often a caustic wash to remove acidic impurities, most notably any remaining dissolved hydrogen sulfide and the acidic catalyst if it leaches from the reactor.

-

Principle: The crude product is washed with an aqueous solution of a base, such as sodium hydroxide (NaOH). H₂S is an acidic gas and reacts with NaOH to form sodium hydrosulfide (NaSH) and sodium sulfide (Na₂S), which are soluble in the aqueous phase and can be easily separated.

-

H₂S + NaOH → NaSH + H₂O

-

NaSH + NaOH → Na₂S + H₂O

-

-

Protocol:

-

The crude this compound is transferred to a liquid-liquid extraction vessel.

-

A 5-10% aqueous NaOH solution is added, and the mixture is agitated to ensure thorough contact between the organic and aqueous phases.

-

Agitation is stopped, and the layers are allowed to separate. The denser aqueous layer containing the impurities is drained off.

-

The organic layer is then washed with water to remove any residual NaOH, followed by a brine wash to break any emulsions and remove bulk water.

-

The washed organic layer is separated and dried over an anhydrous drying agent like sodium sulfate.[12]

-

B. Fractional Distillation

The final and most crucial purification step is fractional distillation under reduced pressure.

-

Causality: this compound has a relatively high boiling point. Distillation at atmospheric pressure would require high temperatures that could lead to thermal decomposition, forming undesirable disulfides and other impurities. Performing the distillation under a vacuum lowers the boiling point, allowing for purification at a safer, lower temperature.

-

Protocol:

-

The dried, caustic-washed crude product is charged into a distillation flask equipped with a fractionating column.

-

The system is connected to a vacuum pump, and the pressure is reduced.

-

The flask is gently heated. Fractions are collected based on their boiling points at the operating pressure.

-

A forerun containing any low-boiling impurities is collected first.

-

The main fraction, consisting of high-purity this compound, is then collected at a stable temperature and pressure.

-

A high-boiling residue containing polymers and disulfide byproducts is left in the distillation flask.

-

The following diagram outlines the comprehensive purification workflow.

Caption: Multi-step purification workflow for this compound.

III. Quality Control and Physical Properties

The purity of the final product is typically assessed using Gas Chromatography (GC). Key physical and chemical properties are summarized below for reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂S | [1][2] |

| Molecular Weight | 174.35 g/mol | [1][13] |

| Appearance | Colorless liquid | [13] |

| Odor | Strong, repulsive | [5][13] |

| Boiling Point | 227-248 °C (at 760 mmHg) | [5] |

| Density | ~0.845 g/cm³ at 20°C | [5] |

| Flash Point | 90 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | [5][13] |

IV. Safety and Handling

This compound, like other thiols, requires careful handling due to its hazardous properties.

-

Toxicity and Irritation: It is a skin and eye irritant and may cause an allergic skin reaction.[14] Inhalation of vapors should be strictly avoided.[15]

-

Odor: Thiols have extremely powerful and unpleasant odors, detectable at very low concentrations.[16] All work must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[17][18]

-

Spill Management: Spills should be absorbed with an inert material (e.g., sand, vermiculite) and collected into a sealed container for hazardous waste disposal.[17] The affected area should then be decontaminated with a bleach solution to oxidize and neutralize the residual thiol odor.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Containers should be kept tightly sealed.[15]

V. Conclusion

The synthesis of this compound is a well-established industrial process centered on the acid-catalyzed addition of hydrogen sulfide to branched C10 alkenes. The key to producing a high-purity product lies not only in controlling the reaction conditions to favor the desired Markovnikov addition but also in a robust, multi-step purification process. A combination of caustic washing to remove acidic impurities and vacuum fractional distillation to separate components by boiling point is essential for achieving the quality required for its primary application as a chain transfer agent in polymer synthesis. Strict adherence to safety protocols is paramount when handling this odorous and potentially hazardous compound.

References

- Chevron Phillips Chemical. (2022, June 7). Sulfole® 120 Mercaptan (tert-Dodecanethiol) Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32793, Tert-dodecanethiol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20466332, this compound.

- Spectrum Chemical. (2019, September 26). 1-TETRADECANETHIOL Safety Data Sheet.

- Sigma-Aldrich. (2017, September 21). 1-Decanethiol Safety Data Sheet.

- Sigma-Aldrich. (2025, April 28). tert-Dodecanethiol Safety Data Sheet.

- Chemsrc. (n.d.). tert-dodecanethiol | CAS#:7341-22-2.

- Leah4Sci. (2018, October 30). Acid Catalyzed Hydration of Alkenes Reaction and Mechanism.

- Fisher Scientific. (2024, March 30). 1-Decanethiol Safety Data Sheet.

- Leah4sci. (2012, October 23). Hydration of Alkenes - Acid Catalyzed Reaction Mechanism. YouTube.

- ECHEMI. (n.d.). This compound | 30174-58-4.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8917, 1-Decanethiol.

- Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems.

- Scribd. (n.d.). Chain Transfer Agent.

- BOC Sciences. (n.d.). Chain Transfer Agents.

- Ataman Kimya. (n.d.). TERTIARY DODECYL MERCAPTAN (TDM).

- Chemistry LibreTexts. (2021, December 15). 10.3: Reactions of Alkenes- Addition of Water (or Alcohol) to Alkenes.

- ResearchGate. (n.d.). Diffusion Limited Chain Transfer in Styrene Emulsion Polymerization: Use of n‐Dodecanethiol to Regulate Molecular Weight.

- ResearchGate. (n.d.). Measuring the effectiveness of n-dodecanethiol as a chain transfer agent in styrene emulsion polymerization.

- Chemmunity. (2023, October 24). Drawing Mechanisms For Acid-Catalyzed Hydration and Hydrohalogenation Reactions of Alkenes. YouTube.

- Royal Society of Chemistry. (n.d.). Purification of dodecanethiol derivatised gold nanoparticles. Chemical Communications.

- SAKAI CHEMICAL INDUSTRY CO., LTD. (n.d.). Chain transfer agents.

- MDPI. (n.d.). Chemistry of Polythiols and Their Industrial Applications.

- Organic Syntheses. (n.d.). Procedure 82.

- Ataman Kimya. (n.d.). TERTIARY DODECYL MERCAPTAN.

- Google Patents. (n.d.). FR2866024A1 - Preparation of tert-dodecylmercaptan by reaction of hydrogen sulfide with tri-n-butene in the presence of a catalyst.

- Google Patents. (n.d.). US4891445A - Synthesis of tertiary mercaptans from isobutylene homopolymers.

- Scribd. (2019, June 19). Synthesis and Purification of Tert-Butyl Chloride.

- Ataman Kimya. (n.d.). TERTIARY DODECYL MERCAPTAN.

Sources

- 1. This compound | C10H22S | CID 20466332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. atamankimya.com [atamankimya.com]

- 6. leah4sci.com [leah4sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. US4891445A - Synthesis of tertiary mercaptans from isobutylene homopolymers - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 1-Decanethiol | C10H21SH | CID 8917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cpchem.com [cpchem.com]

- 15. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 16. scribd.com [scribd.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to tert-Decanethiol: Properties, Reactivity, and Applications

Abstract: This guide provides a comprehensive technical overview of tert-decanethiol (2-methylnonane-2-thiol), a long-chain tertiary thiol of significant interest in surface science, nanotechnology, and materials chemistry. We will delve into its core physical and chemical properties, explore the fundamental principles of its reactivity, and detail its applications, with a particular focus on the formation of self-assembled monolayers (SAMs). This document is intended for researchers, chemists, and materials scientists who utilize or are exploring the use of organosulfur compounds for surface modification and nanoparticle synthesis.

Section 1: Molecular Identity and Structure

This compound is an isomer of decanethiol characterized by a thiol group (-SH) attached to a tertiary carbon atom. This specific arrangement imparts unique steric and electronic properties compared to its linear counterpart, 1-decanethiol, influencing its reactivity and the structure of monolayers it forms.

Key Identifiers:

-

IUPAC Name: 2-methylnonane-2-thiol[1]

-

Synonyms: tert-Decyl mercaptan

-

Molecular Weight: 174.35 g/mol [1]

Caption: Workflow for Self-Assembled Monolayer (SAM) formation.

Section 5: Applications in Research and Development

The ability of this compound to precisely modify surfaces at the molecular level makes it a valuable tool for researchers in various fields.

-

Surface Science and Engineering: SAMs formed from this compound create well-defined, hydrophobic surfaces. These can be used to control surface energy, wettability, and adhesion. In drug development, such modified surfaces are critical for creating biocompatible coatings on implants, fabricating biosensors, and designing platforms for controlled cell culture.

-

Nanoparticle Synthesis and Stabilization: Thiols are widely used as capping agents in the synthesis of metallic nanoparticles, such as those made of gold or silver. [3][4]The this compound molecules bind to the nanoparticle surface, preventing aggregation and controlling the particle's growth, size, and shape. [5][6]The bulky tertiary head group can provide a robust steric barrier, enhancing the stability of the nanoparticle colloids in nonpolar solvents.

-

Corrosion Inhibition: The formation of a dense, hydrophobic monolayer on a metal surface can act as a barrier to corrosive agents. Alkanethiols like decanethiol have been shown to be effective corrosion inhibitors for carbon steel in certain environments.

Section 6: Experimental Protocol: Preparation of a this compound SAM on Au(111)

This protocol describes a standard laboratory procedure for forming a high-quality self-assembled monolayer.

Objective: To create a well-ordered, hydrophobic monolayer of this compound on a gold-coated substrate.

Materials:

-

Gold-coated substrate (e.g., silicon wafer with Ti/Au layers)

-

This compound

-

Absolute Ethanol (ACS grade or higher)

-

Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas source

Methodology:

-

Substrate Cleaning (Critical Step):

-

Rationale: An atomically clean gold surface is paramount for the formation of a well-ordered SAM. Organic contaminants will create defects in the monolayer.

-

a. Rinse the gold substrate with deionized water, followed by ethanol, and dry under a stream of nitrogen.

-

b. Prepare Piranha solution in a glass beaker inside a fume hood. (Safety Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment, including a face shield, acid-resistant gloves, and a lab coat).

-

c. Carefully immerse the gold substrate in the Piranha solution for 5-10 minutes.

-

d. Remove the substrate and rinse copiously with deionized water, followed by a final rinse with absolute ethanol.

-

e. Dry the substrate thoroughly with nitrogen gas and use immediately.

-

-

Solution Preparation:

-

Rationale: A dilute solution ensures a controlled, slower assembly process, which leads to a more crystalline and well-ordered monolayer.

-

a. Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 17.4 mg of this compound in 100 mL of ethanol.

-

-

Monolayer Assembly:

-

Rationale: The immersion time allows the monolayer to anneal and organize from an initial disordered state into a densely packed structure.

-

a. Place the freshly cleaned gold substrate into the 1 mM thiol solution.

-

b. Cover the container to prevent solvent evaporation and contamination.

-

c. Allow the self-assembly to proceed for 12-24 hours at room temperature.

-

-

Post-Assembly Rinsing and Drying:

-

Rationale: Rinsing is necessary to remove any physisorbed (non-covalently bonded) thiol molecules from the surface.

-

a. Remove the substrate from the thiol solution.

-

b. Rinse thoroughly with fresh absolute ethanol to remove excess thiol.

-

c. Dry the substrate under a gentle stream of high-purity nitrogen.

-

d. The functionalized substrate is now ready for characterization (e.g., by contact angle goniometry, ellipsometry, or AFM) or for use in further experiments.

-

Section 7: Safety and Handling

As a Senior Application Scientist, it is imperative to stress the importance of safe handling practices.

-

Hazards: this compound, like its isomers and related compounds, is classified as a skin and eye irritant. [7][8]It may also cause respiratory irritation. [7]Prolonged or repeated exposure may cause skin sensitization. [8]* Stench: All thiols possess a powerful and unpleasant odor. All handling of this compound, including solution preparation and substrate immersion, must be conducted inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

-

Disposal: Dispose of waste material and contaminated solutions in accordance with local, state, and federal regulations for chemical waste.

Section 8: References

-

This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

tert-Dodecanethiol. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]

-

Javed, R., et al. (2020). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Bioengineering and Biotechnology. Retrieved January 3, 2026, from [Link]

-

Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

-

Singh, M., et al. (2023). Influence of Different Capping Agents on the Structural, Optical, and Photocatalytic Degradation Efficiency of Magnetite (Fe3O4) Nanoparticles. MDPI. Retrieved January 3, 2026, from [Link]

-

Thiol. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

FT-IR spectra of GO, RGO, dodecane thiol, and dodecanethiol-treated RGO. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

1-Decanethiol. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound | C10H22S | CID 20466332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]

- 4. (PDF) Facially amphiphilic thiol capped gold and silver nanoparticles (2008) | Shreedhar Bhat | 29 Citations [scispace.com]

- 5. Influence of Different Capping Agents on the Structural, Optical, and Photocatalytic Degradation Efficiency of Magnetite (Fe3O4) Nanoparticles [mdpi.com]

- 6. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 8. cpchem.com [cpchem.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to tert-Decanethiol (CAS: 30174-58-4)

This guide provides a comprehensive technical overview of this compound (t-Decanethiol), a branched-chain thiol with significant industrial applications. As an organosulfur compound, its unique reactivity, stemming from the sulfhydryl (-SH) group attached to a tertiary carbon, makes it a subject of interest for researchers and professionals in polymer science, chemical synthesis, and materials development. This document moves beyond a simple data sheet, offering insights into the causality behind its properties, applications, and handling protocols.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named 2-methylnonane-2-thiol, is a C10 branched-chain mercaptan.[1] The tertiary nature of the carbon atom bonded to the sulfur imparts distinct steric hindrance and electronic effects compared to its linear isomer, 1-decanethiol. These structural nuances are fundamental to its function, particularly its efficacy as a chain transfer agent in polymerization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 30174-58-4 | [1][2] |

| Molecular Formula | C₁₀H₂₂S | [1][2] |

| Molecular Weight | 174.35 g/mol | [1] |

| IUPAC Name | 2-methylnonane-2-thiol | [1][] |

| Synonyms | t-Decyl mercaptan, tert-Decyl mercaptan | [1][2] |

| XLogP3-AA | 4.5 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Exact Mass | 174.14422188 Da | [1] |

| Topological Polar Surface Area | 1 Ų | [1] |

| Heavy Atom Count | 11 | [2] |

Synthesis Pathway: Catalytic Addition of H₂S to Branched Alkenes

The industrial synthesis of tertiary thiols like this compound is typically achieved through the reaction of a corresponding branched alkene (e.g., isodecene) with hydrogen sulfide (H₂S) in the presence of an acidic catalyst. This electrophilic addition follows Markovnikov's rule, where the hydrogen atom of H₂S adds to the carbon with more hydrogen substituents, and the sulfhydryl group adds to the more substituted carbon (the tertiary carbon), yielding the desired product.

The choice of catalyst is critical for reaction efficiency and selectivity. Acidic catalysts, such as solid acid catalysts or Lewis acids like aluminum chloride, are often employed to facilitate the reaction under controlled temperature and pressure conditions.[4] A patent for the synthesis of the related compound, tert-dodecanethiol, highlights the use of an anhydrous aluminum chloride catalyst, which can be liquefied in an organic medium to enhance activity and allow for milder reaction conditions.[4] This approach minimizes waste and is suitable for industrial-scale production.[4]

Caption: General synthesis of this compound via catalytic addition.

Core Application: Chain Transfer Agent in Polymerization

The primary industrial application of this compound and similar tertiary thiols is as a chain transfer agent (CTA) in free-radical polymerization processes.[5] This is particularly crucial in the production of synthetic rubbers and plastics like styrene-butadiene rubber (SBR), acrylonitrile-butadiene-styrene (ABS), and nitrile rubber (NBR), where precise control over polymer molecular weight is essential for achieving desired material properties like elasticity and strength.[4][5]

Mechanism of Action

During polymerization, a growing polymer chain (P•) can react with the thiol (R-SH). The thiol donates its labile hydrogen atom to terminate the growing chain, and in the process, a new thiyl radical (R-S•) is formed. This new radical can then initiate the polymerization of a new monomer molecule (M), starting a new polymer chain.

The key is the "transfer" of the radical center from a long, growing polymer to a new, small monomer, effectively controlling the average chain length and, therefore, the molecular weight of the final polymer. The tertiary structure of this compound provides sufficient steric hindrance to prevent the thiyl radical from readily participating in side reactions, making it a highly efficient and clean CTA.

Caption: Mechanism of chain transfer in radical polymerization.

Safety, Handling, and Exposure Control

As with all thiols, this compound requires careful handling due to its potential health and environmental hazards. The analogous compound, tert-dodecanethiol, is classified as causing skin irritation, potentially causing an allergic skin reaction, and being very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) and Engineering Controls

Proper handling is paramount to ensure personnel safety. A risk-based approach should always be taken, incorporating both engineering controls and appropriate PPE.

-

Engineering Controls : Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[6][7] Local exhaust ventilation should be used to control emissions at the source.[6] Safety showers and eye wash stations must be readily accessible.[6]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[6][8]

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[7]

-

Skin and Body Protection : Wear a lab coat or impervious clothing to prevent skin contact.[7][8]

-

Respiratory Protection : If ventilation is inadequate, a vapor respirator with an appropriate cartridge is necessary.[6]

-

Caption: Standard laboratory workflow for handling this compound.

First Aid Measures

A safety data sheet (SDS) should always be consulted before use. General first aid protocols include:

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[7]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[7] If irritation or a rash occurs, get medical advice.[6]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6][7]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Environmental Fate and Ecotoxicology

The environmental impact of thiols is a significant consideration. Data for the similar compound tert-dodecanethiol (TDM) indicates it is very toxic to aquatic life and may cause long-lasting harmful effects. Environmental risk assessments have identified TDM as a potential PBT (Persistent, Bioaccumulative, and Toxic) substance.[9] It is not readily biodegradable in standard tests.[9] Therefore, it is critical to prevent the release of this compound into drains or the environment.[7] All waste materials and spill absorbents must be collected and disposed of as hazardous waste according to local, state, and federal regulations.[7]

Analytical Methodologies

The quantitative and qualitative analysis of this compound is typically performed using chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective method for identifying and quantifying this compound in various matrices, including water samples.[10] The volatility of this compound makes it well-suited for GC analysis, while MS provides definitive structural confirmation. Sample preparation is a critical step and may involve liquid-liquid extraction or solid-phase microextraction (SPME) to concentrate the analyte and remove interfering substances.

References

- Current time information in Città Metropolitana di Venezia, IT. Google Search.

-

Tert-dodecanethiol | C12H26S | CID 32793. PubChem - NIH. [Link]

-

This compound | C10H22S | CID 20466332. PubChem - NIH. [Link]

-

ENVIRONMENTAL RISK ASSESSMENT REPORT: TERT-DODECANETHIOL (CAS NO: 25103-58-6). GOV.UK. [Link]

-

1-Decanethiol | C10H21SH | CID 8917. PubChem - NIH. [Link]

- A kind of catalyst for synthesizing tert-dodecanethiol and its preparation method.

-

Long-term toxicity to aquatic invertebrates - Registration Dossier. ECHA. [Link]

-

TERTIARY DODECYL MERCAPTAN. Ataman Kimya. [Link]

-

tert-dodecanethiol | CAS#:7341-22-2. Chemsrc. [Link]

-

tert-dodecanethiol - Registration Dossier. ECHA. [Link]

- Mixture of dodecanethiols, method for the production and use thereof.

-

tert-Dodecanethiol (tert-Dodecyl mercaptan) - WATER analysis. Analytice. [Link]

Sources

- 1. This compound | C10H22S | CID 20466332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 4. CN117680200A - A kind of catalyst for synthesizing tert-dodecanethiol and its preparation method - Google Patents [patents.google.com]

- 5. atamankimya.com [atamankimya.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 8. cpchem.com [cpchem.com]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. tert-Dodecanethiol (tert-Dodecyl mercaptan) - WATER analysis - Analytice [analytice.com]

2-methylnonane-2-thiol spectral data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Analysis of 2-Methylnonane-2-thiol

Introduction

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. For 2-methylnonane-2-thiol, we can predict the chemical shifts and splitting patterns based on the electronic effects of the constituent atoms and functional groups.

Predicted ¹H NMR Spectrum

The structure of 2-methylnonane-2-thiol features several distinct proton environments. The electron-withdrawing effect of the sulfur atom will deshield adjacent protons, causing them to resonate at a lower field (higher ppm). Protons further away from the thiol group will exhibit chemical shifts typical of alkyl chains.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -SH | 1.0 - 2.0 | Singlet (s) | 1H |

| -CH₃ (at C2) | 1.2 - 1.4 | Singlet (s) | 6H |

| -CH₂- (at C3) | 1.4 - 1.6 | Triplet (t) | 2H |

| -(CH₂)₅- | 1.2 - 1.4 | Multiplet (m) | 10H |

| -CH₃ (at C9) | 0.8 - 1.0 | Triplet (t) | 3H |

-

-SH Proton: The thiol proton typically appears as a broad singlet in the range of 1.0-2.0 ppm.[3] Its chemical shift can be variable and is influenced by concentration and solvent.

-

-CH₃ Protons at C2: The two methyl groups attached to the quaternary carbon (C2) are equivalent and will appear as a single, sharp singlet due to the absence of adjacent protons for coupling.

-

-CH₂- Protons at C3: These protons are adjacent to a methylene group and will appear as a triplet.

-

-(CH₂)₅- Protons: The protons of the long alkyl chain will overlap, creating a complex multiplet in the typical alkane region.[4][5]

-

-CH₃ Protons at C9: The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene group.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-methylnonane-2-thiol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks to determine the relative number of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.[6][7][8]

Predicted ¹³C NMR Spectrum

The chemical shifts in ¹³C NMR are influenced by the hybridization and the electronic environment of the carbon atoms. The carbon atom attached to the sulfur will be deshielded and appear at a lower field.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 45 - 55 |

| C1, C1' (CH₃ at C2) | 25 - 35 |

| C3 | 40 - 50 |

| C4-C8 | 20 - 35 |

| C9 | 14 |

-

C2 (Quaternary Carbon): This carbon, bonded to the sulfur atom, will be the most deshielded among the sp³ carbons.

-

C1, C1' (Methyl Carbons at C2): These equivalent methyl carbons will appear as a single peak.

-

C3-C8 (Alkyl Chain Carbons): These carbons will resonate in the typical alkane region, with slight variations based on their position in the chain.

-

C9 (Terminal Methyl Carbon): The terminal methyl carbon is typically the most shielded and will appear at the highest field (lowest ppm).

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Setup: Use a spectrometer with a broadband probe.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the data similarly to ¹H NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of 2-methylnonane-2-thiol will be dominated by the absorptions of the C-H bonds in the alkyl chain. The key diagnostic peaks will be those corresponding to the S-H and C-S bonds.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| S-H Stretch | 2550 - 2600 | Weak |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-H Bend | 1350 - 1470 | Medium |

| C-S Stretch | 600 - 800 | Weak to Medium |

-

S-H Stretch: The S-H stretching vibration is characteristically weak and appears in a region with few other absorptions, making it a reliable indicator of a thiol group.[9]

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds in alkanes.[4][5][10]

-

C-S Stretch: The C-S stretch is often weak and falls in the fingerprint region, making it less diagnostic than the S-H stretch.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like 2-methylnonane-2-thiol, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 2-methylnonane-2-thiol is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 174 | [C₁₀H₂₂S]⁺ (Molecular Ion) |

| 141 | [M - SH]⁺ |

| 115 | [M - C₄H₉]⁺ (α-cleavage) |

| 87 | [M - C₆H₁₃]⁺ (α-cleavage) |

| 57 | [C₄H₉]⁺ |

-

Molecular Ion (M⁺): The peak at m/z 174 corresponds to the molecular weight of 2-methylnonane-2-thiol.[1]

-

α-Cleavage: The most significant fragmentation pathway for tertiary thiols is α-cleavage, the breaking of a C-C bond adjacent to the carbon bearing the sulfur atom. This will lead to the loss of an alkyl radical and the formation of a stable, sulfur-containing cation.

-

Loss of SH: The loss of the sulfhydryl radical is also a possible fragmentation pathway.

Fragmentation Pathway Diagram

Caption: Predicted mass fragmentation pathway for 2-methylnonane-2-thiol.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

The comprehensive analysis of 2-methylnonane-2-thiol using a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a detailed understanding of its molecular structure. This guide serves as a predictive framework for researchers, enabling them to anticipate the spectral features of this compound and to design appropriate analytical methodologies for its characterization. The principles and protocols outlined here are broadly applicable to the analysis of other alkyl thiols, underscoring the power of modern spectroscopic techniques in chemical research and development.

References

-

NIST. (n.d.). Nonane, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethyl-2-methylnonane-2-thiol. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

IACS. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Retrieved from [Link]

-

Stenutz. (n.d.). 2-methylnonane-2-thiol. Retrieved from [Link]

-

NIST. (n.d.). Nonane, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

UCT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl nonane, 871-83-0. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-2-nonanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) OA; (b) 2-aminoethanethiol; and (c) OAS. Retrieved from [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylbutane. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiols and Organic Sulfides. Retrieved from [Link]

-

Doc Brown's Chemistry. (2022, October 7). The C-13 NMR spectrum for 2-methylbutane. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 20). 6.8: Thiols (Mercaptans). Retrieved from [Link]

-

SfRBM. (n.d.). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpentane. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-METHYL-BUTAN-2-THIOL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-AMINO-2-METHYLPROPANE-2-THIOL-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). Retrieved from [Link]

Sources

- 1. 2-methylnonane-2-thiol [stenutz.eu]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. infrared spectrum of 2-methylbutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the Solubility of tert-Decanethiol in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of tert-decanethiol. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. Given the absence of extensive published quantitative data for this specific compound, this guide establishes a robust predictive framework based on fundamental chemical principles and outlines detailed protocols for empirical verification.

Executive Summary: Predicting Solubility Behavior

This compound (C₁₀H₂₂S) is a tertiary thiol characterized by a bulky, non-linear ten-carbon alkyl chain. Its molecular structure is the primary determinant of its solubility profile. The molecule consists of a large, nonpolar hydrocarbon component and a weakly polar sulfhydryl (-SH) group.[1] The tertiary nature of the thiol group introduces significant steric hindrance, which, combined with the weak hydrogen bonding capability of sulfur, minimizes its interaction with polar solvents.[2] Consequently, the solubility of this compound is governed by the principle of "like dissolves like," predicting high solubility in nonpolar and weakly polar organic solvents and poor solubility in polar solvents, especially those with strong hydrogen-bonding networks like water.

Theoretical Framework for Solubility Prediction

The dissolution of a solute in a solvent is an energetically driven process. A solute will dissolve if the energy of the new solute-solvent interactions is comparable to or greater than the sum of the solute-solute and solvent-solvent interactions.[3] Key molecular properties influencing these interactions are polarity and hydrogen bonding capacity.

Molecular Characteristics of this compound

-

Structure: 2-methylnonane-2-thiol

-

Molecular Formula: C₁₀H₂₂S[1]

-

Molecular Weight: 174.35 g/mol [1]

-

Polarity: Predominantly nonpolar. The large, branched alkyl chain contributes to a significant nonpolar character. The thiol group introduces a small dipole moment, but its effect is largely overshadowed by the hydrocarbon portion. The calculated XLogP3 value of 4.5 is indicative of its high lipophilicity and low water solubility.[1]

-

Hydrogen Bonding: The sulfhydryl group is a weak hydrogen bond donor and acceptor compared to the hydroxyl group in alcohols.[2] This significantly limits its ability to form strong intermolecular hydrogen bonds with polar, protic solvents.

Solvent Properties and Interaction Potential

The choice of solvent is critical. Solvents are broadly classified based on their polarity (dielectric constant) and their ability to participate in hydrogen bonding (protic vs. aprotic).[4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces (London dispersion forces). They are expected to readily dissolve this compound as they can effectively solvate its long alkyl chain.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents possess a dipole moment but do not have a hydrogen atom bonded to an electronegative atom. They can engage in dipole-dipole interactions with the thiol group of this compound. Good solubility is anticipated, though potentially less than in purely nonpolar solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have strong hydrogen bonding networks. The energy required to disrupt these solvent-solvent interactions is significant. Since this compound can only form weak hydrogen bonds, it is unlikely to dissolve to a large extent in these solvents.

Predicted Solubility Profile of this compound

Based on the theoretical framework, the following table presents a predicted qualitative and semi-quantitative solubility profile for this compound in a range of common organic solvents at standard temperature and pressure (25 °C, 1 atm).

| Solvent Class | Solvent | Chemical Formula | Polarity Index | Hydrogen Bonding | Predicted Solubility | Predicted Quantitative Range ( g/100 mL) |

| Nonpolar | n-Hexane | C₆H₁₄ | 0.1 | None | Miscible | > 50 |

| Toluene | C₇H₈ | 2.4 | Acceptor (π-system) | Miscible | > 50 | |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Acceptor | Miscible | > 50 | |

| Polar Aprotic | Dichloromethane | CH₂Cl₂ | 3.1 | Weak Acceptor | Freely Soluble | > 50 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Acceptor | Freely Soluble | > 50 | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Acceptor | Soluble | 10 - 50 | |

| Acetone | C₃H₆O | 5.1 | Acceptor | Soluble | 10 - 50 | |

| Acetonitrile | C₂H₃N | 5.8 | Acceptor | Sparingly Soluble | 1 - 10 | |

| Polar Protic | Isopropanol | C₃H₈O | 3.9 | Donor & Acceptor | Sparingly Soluble | 1 - 10 |

| Ethanol | C₂H₆O | 4.3 | Donor & Acceptor | Slightly Soluble | 0.1 - 1 | |

| Methanol | CH₄O | 5.1 | Donor & Acceptor | Slightly Soluble | 0.1 - 1 | |

| Water | H₂O | 10.2 | Donor & Acceptor | Insoluble | < 0.1 |

Note: Polarity index values are relative and can vary slightly depending on the scale used.[5]

Experimental Verification of Solubility

To empirically validate the predicted solubility and obtain precise quantitative data, several robust methodologies can be employed. The choice of method depends on the required accuracy, concentration range, and available instrumentation.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: General workflow for experimental solubility determination.

Protocol 1: Gravimetric Analysis

This method is best suited for determining the solubility of this compound in solvents where it is expected to be highly soluble and the solvent is sufficiently volatile for easy removal.

Principle: A saturated solution is prepared, and a known volume of the solution is taken. The solvent is evaporated, and the mass of the remaining solute (this compound) is measured.[6][7][8]

Step-by-Step Methodology:

-

Preparation of Saturated Solution: In a sealed vessel, add an excess of this compound to a known volume of the chosen solvent.

-